molecular formula C14H22N2O2S B455881 1-(2,3-dimethylphenyl)-4-(ethylsulfonyl)piperazine

1-(2,3-dimethylphenyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B455881
M. Wt: 282.4g/mol
InChI Key: QCDPOZNBEGJYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethylphenyl)-4-(ethylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 2,3-dimethylphenyl group and an ethanesulfonyl group attached to the piperazine ring. It is used primarily in research and industrial applications.

Preparation Methods

The synthesis of 1-(2,3-dimethylphenyl)-4-(ethylsulfonyl)piperazine typically involves the following steps:

Chemical Reactions Analysis

1-(2,3-dimethylphenyl)-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the ethanesulfonyl group is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-(ethylsulfonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways .

Comparison with Similar Compounds

1-(2,3-dimethylphenyl)-4-(ethylsulfonyl)piperazine can be compared with other similar compounds such as:

    1-(2,3-Dimethylphenyl)piperazine: Lacks the ethanesulfonyl group, making it less reactive in certain chemical reactions.

    1-(2,5-Dimethylphenyl)piperazine: Has a different substitution pattern on the phenyl ring, leading to different chemical and biological properties.

    1-(2,4-Dimethylphenyl)piperazine: Another isomer with different reactivity and applications.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.

Properties

Molecular Formula

C14H22N2O2S

Molecular Weight

282.4g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-4-ethylsulfonylpiperazine

InChI

InChI=1S/C14H22N2O2S/c1-4-19(17,18)16-10-8-15(9-11-16)14-7-5-6-12(2)13(14)3/h5-7H,4,8-11H2,1-3H3

InChI Key

QCDPOZNBEGJYFS-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC=CC(=C2C)C

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC=CC(=C2C)C

Origin of Product

United States

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